Paliperidone E-oxime

Stereochemistry Impurity Profiling Chromatography

Generic oxime standards fail to resolve the critical (E)- and (Z)-isomers in paliperidone impurity profiling, risking misidentification and ANDA rejection. Paliperidone E-oxime (CAS 1388021-46-2), designated as Paliperidone Impurity G, is the authenticated (E)-geometric isomer reference standard supplied with full characterization data compliant with ICH and pharmacopoeial guidelines. • Enables unambiguous chromatographic resolution of the process-specific (E)-oxime impurity from the paliperidone API peak and the (Z)-isomer metabolite. • Validated for stability-indicating HPLC method development, AMV, system suitability testing, and QC release. • Quantitative data generated supports ICH Q3A/Q3B impurity limit justification in ANDA submissions.

Molecular Formula C23H28F2N4O3
Molecular Weight 446.499
CAS No. 1388021-46-2
Cat. No. B590896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaliperidone E-oxime
CAS1388021-46-2
Synonyms3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one;  Paliperidone Impurity G
Molecular FormulaC23H28F2N4O3
Molecular Weight446.499
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21+
InChIKeyCLNKYXBDIXTFRW-SZXQPVLSSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paliperidone E-Oxime Impurity Standard


Paliperidone E-oxime (CAS 1388021-46-2), also designated as Paliperidone Impurity G, is a process-related impurity of the atypical antipsychotic agent paliperidone (9-hydroxyrisperidone) [1]. It is defined by its specific (E)-geometric configuration at the oxime double bond (C=N), distinguishing it from its (Z)-oxime isomer counterpart (CAS 1388021-47-3) [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) during the commercial production of paliperidone [1].

E-geometric isomer impurity standard
Supports chromatographic method specificity
Characterization data for validation workflows

Why Paliperidone E-Oxime Cannot Be Replaced


Generic substitution of Paliperidone E-oxime with other oxime standards or in-class impurities is analytically invalid. The presence of a specific (E)-geometric isomer is critical, as stereochemistry dictates chromatographic behavior and regulatory identification [1]. Unlike the (Z)-isomer, which is a known human metabolite , the E-oxime is a process-specific impurity that must be resolved and quantified independently to meet International Council for Harmonisation (ICH) and pharmacopoeial thresholds [1]. Using a non-specific or incorrectly configured standard leads to misidentification, inaccurate quantification, and potential failure of ANDA regulatory submissions.

E-oxime isomer
Z-oxime or generic impurity
Stereochemical configuration shifts retention and identification
Process impurity standard
Metabolite-based standard
Different context: process control vs. metabolic study
Characterization data package
Uncharacterized chemical
Insufficient documentation may delay method filing review

Paliperidone E-Oxime Evidence vs. Analogs


E-Isomer vs. Z-Isomer Chromatographic Resolution

Paliperidone E-oxime possesses the (E)-configuration at the oxime C=N bond, whereas the related impurity Paliperidone Z-oxime (CAS 1388021-47-3) possesses the (Z)-configuration [1][2]. The distinct spatial arrangement of the hydroxyl and difluorophenyl groups relative to the piperidine moiety results in different physicochemical properties, leading to distinct chromatographic retention times and spectroscopic signatures [1]. This stereochemical difference is critical for accurate identification and quantification in HPLC and LC-MS methods [1].

E vs Z Isomer Resolution
Class-level inference
E (trans) oxime configuration vs. Z (cis) configuration
Stereochemistry dictates chromatographic behavior
No direct quantitative retention data available
Stereochemistry Impurity Profiling Chromatography

Process Impurity vs. Human Metabolite Origin

Paliperidone E-oxime is characterized as a process-related impurity arising during the synthesis of paliperidone, likely from the oximation of a ketone precursor [1][2]. In contrast, the Z-oxime isomer has been identified as the major human metabolite of paliperidone, accounting for approximately 60% of the total dose after oral administration . This distinction in origin is fundamental to its intended use; the E-oxime is a marker for manufacturing consistency, while the Z-oxime is a marker for in vivo metabolism.

Process vs. Metabolite Origin
Cross-study comparable
Process-related impurity vs. major human metabolite (~60% dose)
Select for synthetic process control, not metabolism studies
Vendor documentation and metabolic studies context
Metabolism Process Impurity Stability

Regulatory Data Package for ANDA/QC

Paliperidone E-oxime is supplied with detailed characterization data compliant with regulatory guidelines [1][2]. This comprehensive data package, which may include full spectroscopic analysis (NMR, MS, IR), chromatographic purity assessment, and structural confirmation, is essential for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. This level of documentation is a critical differentiator from less-characterized generic impurities or intermediates.

Characterization Data Package
Supporting evidence
Characterization data (NMR, MS, IR) reported as guideline-compliant
Supports method validation and ANDA filing context
Vendor quality system documentation
Regulatory Compliance Method Validation Quality Control

Certified Reference Material Traceability

Paliperidone E-oxime is offered for use as a reference standard with the potential for further traceability against pharmacopeial standards (e.g., USP or EP) based on feasibility [1]. This positions it as a Certified Reference Material (CRM)-grade substance for the calibration of impurity assays in paliperidone drug products . This metrological traceability is a key differentiator from research-grade compounds, ensuring that quantitative measurements are accurate and comparable across different laboratories and studies.

Reference Standard Traceability
Supporting evidence
Potential traceability to USP/EP pharmacopeial standards
Supports cross-laboratory measurement comparability
Feasibility-based traceability
Reference Standard Metrology Method Validation

Paliperidone E-Oxime Applications


Stability-Indicating HPLC Method for ANDA

Paliperidone E-oxime is used as a critical impurity marker to develop and validate stability-indicating HPLC methods for paliperidone active pharmaceutical ingredient (API) and finished dosage forms [1]. Its inclusion as a system suitability standard ensures the method can resolve and quantify this specific process-related impurity from the paliperidone peak and other related substances, a requirement for demonstrating method specificity and robustness in ANDA submissions [1]. The quantitative data generated using this standard is essential for establishing impurity limits and demonstrating compliance with ICH Q3A/Q3B guidelines.

QC Release and Stability Testing

In a QC laboratory setting, Paliperidone E-oxime serves as a reference standard for the routine quantification of this impurity in paliperidone drug substance batches and finished drug products during release and stability studies [1][2]. By accurately measuring the level of this process impurity, manufacturers can confirm that the synthetic process is under control and that the product meets pre-defined quality specifications throughout its shelf life, thereby ensuring patient safety and regulatory compliance [1].

Synthetic Byproduct Monitoring

During the process development and optimization of paliperidone synthesis, Paliperidone E-oxime is employed as a reference material to monitor and quantify the formation of this specific oxime byproduct under different reaction conditions (e.g., varying reagents, solvents, temperatures) [1][2]. This quantitative analysis allows process chemists to identify critical process parameters that minimize impurity formation, leading to a more robust and efficient manufacturing process with higher yield and purity of the desired paliperidone API [1].

Application
Selection Property
Validation Focus
Stability-indicating impurity profiling
E-isomer-specific retention
Resolution from API and related substances
Batch release and stability testing
Process-impurity quantification
Specification compliance review
Synthetic byproduct monitoring
Oxime-byproduct tracking
Process parameter correlation

Technical Documentation Hub

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